molecular formula C12H17N3O4 B5641424 1,3-dimethyl-2,6-dioxo-N-(tetrahydro-2H-pyran-4-yl)-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide

1,3-dimethyl-2,6-dioxo-N-(tetrahydro-2H-pyran-4-yl)-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide

Cat. No. B5641424
M. Wt: 267.28 g/mol
InChI Key: QOBPBZXDMFKVKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored through various methodologies. For example, Majumdar and Das (1997) reported the regioselective synthesis of pyrano[3,2-d]pyrimidine diones and furo[3,2-d]pyrimidine diones from thermal sigmatropic rearrangement of 1,3-dimethyl uracils, achieving high yields of 88–94% and 80–90%, respectively (Majumdar & Das, 1997). This approach highlights the efficiency and regioselectivity of synthetic processes in creating complex pyrimidine frameworks.

Molecular Structure Analysis

Understanding the molecular structure of such compounds involves detailed analysis through spectroscopic and crystallographic methods. Neilands et al. (1995) described the synthesis and molecular structure of a pyrimidinium derivative, showcasing the ability of these compounds to form intermolecular hydrogen bonds, which is crucial for their interaction and function (Neilands et al., 1995).

Chemical Reactions and Properties

The reactivity of pyrimidine derivatives towards nucleophiles has been studied by Tsupak, Gavrilenko, and Kostrub (2009), who prepared a specific cation through acid-catalyzed cyclization and explored its reactivity towards N-nucleophiles (Tsupak, Gavrilenko, & Kostrub, 2009). Such studies are vital for understanding the chemical behavior and potential reactivity of pyrimidine compounds.

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are key to determining the applicability of these compounds in various scientific and industrial contexts. While specific studies on the physical properties of "1,3-dimethyl-2,6-dioxo-N-(tetrahydro-2H-pyran-4-yl)-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide" are scarce, the methodologies and analyses applied to similar compounds provide a basis for understanding and predicting these characteristics.

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, reactivity with other chemical groups, and potential for undergoing various chemical transformations, define the versatility and utility of pyrimidine derivatives in chemical synthesis and applications. Studies like those conducted by Booysen, Gerber, and Mayer (2008) on the oxidation of related compounds offer insights into the chemical behavior and potential transformations of pyrimidine derivatives, contributing to a deeper understanding of their chemical properties (Booysen, Gerber, & Mayer, 2008).

properties

IUPAC Name

1,3-dimethyl-N-(oxan-4-yl)-2,6-dioxopyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-14-9(7-10(16)15(2)12(14)18)11(17)13-8-3-5-19-6-4-8/h7-8H,3-6H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBPBZXDMFKVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)C(=O)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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